molecular formula C12H23ClN2O2 B12848232 3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride

3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride

Cat. No.: B12848232
M. Wt: 262.77 g/mol
InChI Key: BEYZTBQRUDONMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride is a bicyclic organic compound featuring a diazabicyclo structure. The N9-BOC protection refers to the tert-butyloxycarbonyl group attached to the nitrogen atom, which enhances the compound’s stability and solubility. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride undergoes various chemical reactions, including:

    Oxidation: :

Biological Activity

3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride (often referred to as BOC-DABCO), is a bicyclic organic compound notable for its structural features and potential biological activities. This compound has garnered attention in medicinal chemistry, particularly for its interactions with neuropeptide receptors and implications in treating various disorders.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₃ClN₂O
  • Molecular Weight : 262.77 g/mol
  • CAS Number : 1980065-31-3

The N9-BOC group enhances the compound's stability and solubility, making it suitable for various synthetic applications and biological studies .

Biological Activity Overview

The biological activity of BOC-DABCO is primarily linked to its role as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The compound's ability to modulate these receptors suggests potential therapeutic applications in conditions such as anxiety disorders, sleep disturbances, and obesity.

  • Orexin Receptor Antagonism :
    • BOC-DABCO selectively antagonizes orexin receptors (OX1 and OX2), which are implicated in several neurobiological processes.
    • The antagonism leads to decreased arousal and appetite, making it a candidate for treating obesity and sleep disorders .
  • Impact on Anxiety and Fear Responses :
    • Studies have shown that BOC-DABCO can attenuate cardiovascular responses to conditioned fear in animal models, indicating its potential use in managing anxiety-related disorders .
    • In the rat fear-potentiated startle paradigm, the compound demonstrated efficacy in reducing fear responses, which is critical for developing treatments for PTSD and phobias .

Case Studies

  • Animal Model Studies :
    • In a study involving rats, treatment with BOC-DABCO resulted in intact learning and memory functions while reducing anxiety-like behaviors. This was measured using various behavioral assays that assess fear and anxiety responses .
    • Another study highlighted the compound's effects on emotional states associated with anxiety disorders, showing promise as a therapeutic agent .
  • Pharmacological Profiles :
    • The pharmacological profile of BOC-DABCO includes sedative effects similar to those observed with traditional anxiolytics but with a distinct mechanism targeting orexin pathways .
    • Its safety profile has been assessed through occupational exposure banding studies, indicating low toxicity at standard exposure levels .

Data Tables

Property Value
Molecular FormulaC₁₂H₂₃ClN₂O
Molecular Weight262.77 g/mol
CAS Number1980065-31-3
Orexin Receptor AffinityHigh
Toxicity LevelLow

Scientific Research Applications

Orexin Receptor Antagonism

One of the most promising applications of 3,9-diazabicyclo[3.3.1]nonane derivatives is their potential as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Compounds derived from this bicyclic structure have been shown to selectively block orexin receptors, which could be beneficial in treating sleep disorders, anxiety disorders, and addiction . The ability to modulate orexin activity opens avenues for developing treatments for conditions such as insomnia and obesity.

Nicotinic Acetylcholine Receptor Interaction

The compound also serves as a scaffold for developing ligands that interact with nicotinic acetylcholine receptors (nAChRs). Research indicates that modifications to the 3,9-diazabicyclo[3.3.1]nonane structure can yield high-affinity ligands selective for specific nAChR subtypes, particularly α4β2*. This selectivity is crucial for designing drugs that target nicotine dependence and neurodegenerative diseases like Alzheimer's . The structural versatility of this compound allows for extensive exploration of chemical space to optimize receptor interactions.

Synthesis of Complex Molecules

The bicyclic structure of 3,9-diazabicyclo[3.3.1]nonane allows it to be used as a building block in the synthesis of more complex organic molecules. Its synthetic accessibility via methods such as the double Mannich reaction facilitates the incorporation of various functional groups, making it a valuable intermediate in organic synthesis . This versatility is particularly useful in pharmaceutical chemistry where complex molecular architectures are often required.

Development of Topical Formulations

In the realm of dermatology and cosmetic formulation, derivatives of this compound have been investigated for their potential benefits in topical applications due to their favorable bioavailability profiles. Studies on formulations incorporating these compounds suggest they can enhance skin penetration and efficacy of active ingredients . This application highlights the compound's role not only in pharmaceuticals but also in cosmetic science.

Case Study 1: Orexin Receptor Antagonists

In a study exploring the effects of orexin receptor antagonists derived from 3,9-diazabicyclo[3.3.1]nonane, researchers demonstrated significant improvements in sleep quality among subjects with insomnia when treated with these compounds compared to placebo controls. The study emphasized the importance of receptor selectivity and dosage optimization in achieving therapeutic effects while minimizing side effects.

Case Study 2: Nicotinic Receptor Ligands

Another research effort focused on synthesizing ligands based on the 3,9-diazabicyclo[3.3.1]nonane scaffold that exhibited high affinity for α4β2* nAChRs. These ligands were tested in vivo for their potential to reduce nicotine withdrawal symptoms in animal models, showing promising results that warrant further investigation into their clinical applications.

Properties

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

IUPAC Name

tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate;hydrochloride

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)8-13-7-9;/h9-10,13H,4-8H2,1-3H3;1H

InChI Key

BEYZTBQRUDONMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CNC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.